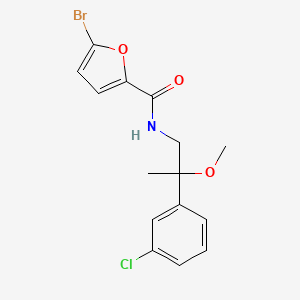

![molecular formula C18H12N2O4S B2769964 2-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-1,3-二氧杂异喹啉-5-羧酸 CAS No. 847239-94-5](/img/structure/B2769964.png)

2-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-1,3-二氧杂异喹啉-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid” is a chemical compound that has been studied for its potential biological activities . It contains a nitrile substituent in the thiophene ring .

Synthesis Analysis

This compound can be synthesized by reacting the corresponding 3-thienylimino-3H-furan-2-ones with primary alcohols . The synthesis process is characterized by preparative simplicity and high yields of the reaction products . The yield of the synthesized compound was reported to be 0.39 g (85%), forming orange crystals .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H and 13C NMR spectroscopy . The 1H NMR spectrum showed various peaks, including a peak at 1.69–1.75 m (4H, CH2), 2.34 s (3H, CH3), 2.43–2.49 m (4H, CH2), 5.18 s (2H, CH2), 6.64 s (1H, C=CH), among others . The 13C NMR spectrum also showed various peaks, including peaks at 21.6, 21.9, 23.0, 24.3, 24.5, 68.2, 100.1, 103.1, 113.6, and others .Chemical Reactions Analysis

The compound has been found to undergo various chemical reactions. For instance, it can undergo photooxygenation in the presence of thiourea, leading to the formation of a rearranged compound . It can also react with nucleophilic agents, leading to the formation of new acyclic or heterocyclic compounds, depending on the reaction conditions .Physical and Chemical Properties Analysis

The compound forms orange crystals with a melting point of 118.8°C (toluene) . It has been found to have low toxicity .科学研究应用

发光超分子组装体

研究探索了与2-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-1,3-二氧代异吲哚啉-5-羧酸密切相关的化合物的合成和发光性质。例如,二苯乙烯羧酸和二噻吩[3,2-b:2',3'-d]噻吩-2-羧酸与咪唑啉碱形成非共价配合物,在溶液中表现出强烈的蓝色或蓝绿色光致发光。这些配合物具有平坦的圆盘状,分子之间紧密接触,表明在材料化学和光电器件中具有潜在的应用(Osterod et al., 2001)。

抗肿瘤活性

对密切相关化合物2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺的衍生物的研究表明,对各种人类癌细胞系具有显着的抗增殖活性。这突出了此类化合物在癌症研究和治疗中的潜力,强调了进一步研究其作用机制和治疗效果的重要性(Shams et al., 2010)。

偶氮染料的合成

另一个应用是合成2-氨基-4,5,6,7-四氢苯并[b]噻吩衍生物的偶氮染料,它可以在聚酯上提供良好的着色和牢度性能。这表明在纺织工业中具有潜在的应用,用于制造耐用且鲜艳的织物(Sabnis & Rangnekar, 1989)。

抗菌和抗氧化性能

2-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-1,3-二氧代异吲哚啉-5-羧酸的衍生物也已合成并评估了它们的抗菌和抗氧化性能。一些化合物对各种微生物表现出有希望的抗真菌和抗菌活性,以及显着的DPPH自由基清除能力,表明在药物和抗氧化剂中具有潜在的应用(Raghavendra et al., 2017)。

太阳能电池的有机敏化剂

此外,已经使用包含氰基丙烯酸基团的功能化不对称有机化合物开发了用于太阳能电池应用的新型有机敏化剂,它们表现出很高的入射光子到电流转换效率。这些发现可能有助于开发更高效且更具成本效益的太阳能技术(Kim et al., 2006)。

作用机制

Target of Action

Similar compounds have been shown to exhibit antinociceptive , antifungal , antimicrobial , analgesic , and anti-inflammatory effects . Therefore, it’s plausible that this compound may interact with similar targets involved in these biological processes.

Mode of Action

It’s known that the compound is synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate . The resulting compound is used to synthesize different heterocyclic derivatives . The mechanistic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents .

Biochemical Pathways

It’s known that similar compounds can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that the compound may interact with biochemical pathways involved in cell cycle regulation.

Pharmacokinetics

The compound’s synthesis involves one-pot reactions under mild reaction conditions , which could potentially influence its bioavailability.

Result of Action

Similar compounds have been shown to exhibit high inhibitory effects when screened in vitro for their antiproliferative activity . This suggests that the compound may have similar antiproliferative effects.

Action Environment

The compound’s synthesis involves one-pot reactions under mild reaction conditions , which suggests that it may be stable under a variety of environmental conditions.

属性

IUPAC Name |

2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4S/c19-8-13-10-3-1-2-4-14(10)25-17(13)20-15(21)11-6-5-9(18(23)24)7-12(11)16(20)22/h5-7H,1-4H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABAZYPYDHIBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199393 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B2769881.png)

![7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2769890.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2769894.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2769895.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769899.png)

![N-[(E)-1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B2769900.png)

![1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2769901.png)

![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)

![2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2769903.png)

![tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate](/img/structure/B2769904.png)